

Introduction: The Strategic Role of Fluorine in a Key Building Block

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Compound of Interest

Compound Name: (3,3-Difluorocyclobutyl)methanamine

Cat. No.: B1419847

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(3,3-Difluorocyclobutyl)methanamine is a primary amine functionalized cyclobutane ring, notable for the geminal difluoride substitution. This structural motif has garnered significant attention in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including pKa, lipophilicity (logP), and metabolic stability.^[1] The cyclobutyl scaffold provides a rigid, three-dimensional framework that can be valuable for exploring chemical space and achieving desired vectoral orientations when binding to biological targets. As a bioisostere for other common groups, the 3,3-difluorocyclobutane moiety offers a unique combination of steric bulk and electronic properties, making this amine a versatile building block in the synthesis of novel therapeutic agents.^{[2][3]} This guide provides a detailed examination of its core physicochemical properties and outlines the rigorous experimental protocols required for their validation.

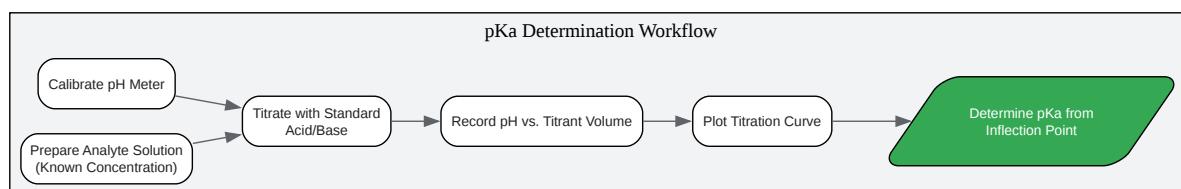
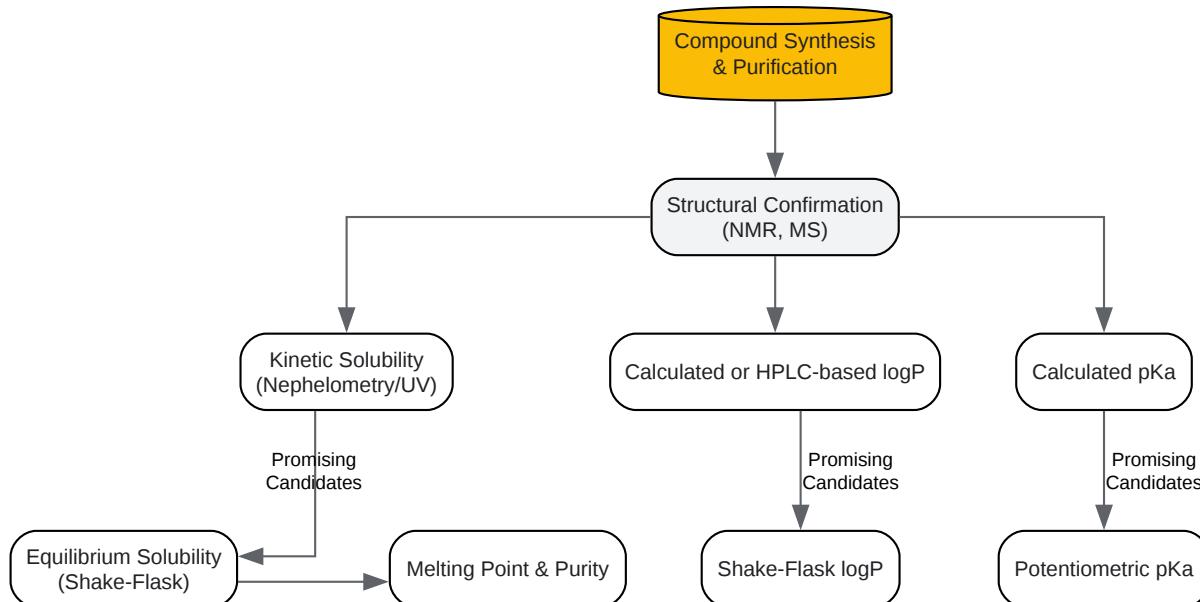
Core Physicochemical Properties: A Quantitative Overview

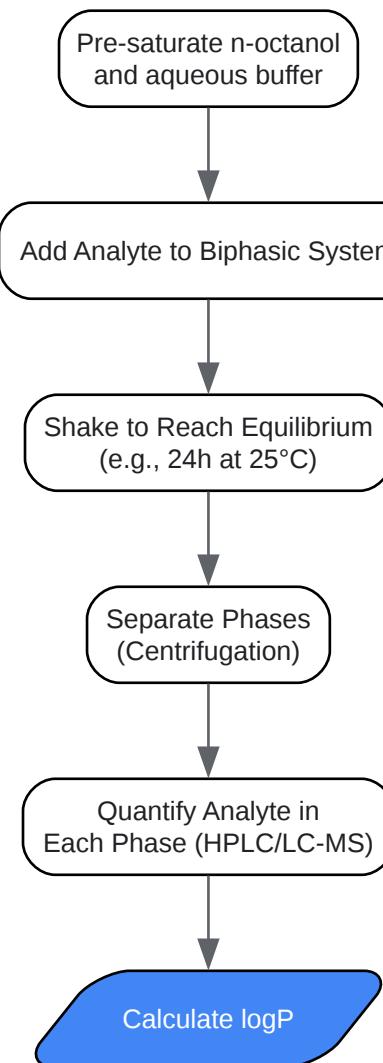
A precise understanding of a compound's physicochemical profile is fundamental in drug discovery, influencing everything from initial screening to formulation and in vivo behavior.^{[4][5]} While extensive experimental data for **(3,3-Difluorocyclobutyl)methanamine** is not compiled in publicly accessible databases, the following table summarizes known and predicted properties. The gem-difluoro substitution is expected to lower the basicity (pKa) of the amine compared to its non-fluorinated analog due to the electron-withdrawing inductive effect of the fluorine atoms.^[6]

Property	Value / Expected Value	Source
IUPAC Name	(3,3- difluorocyclobutyl)methanamin e	[7]
CAS Number	1159882-59-3	[8]
Molecular Formula	C ₅ H ₉ F ₂ N	[8]
Molecular Weight	121.128 g/mol	[8]
Appearance	Not specified; hydrochloride salt is a white to off-white solid.	[1] [9]
Boiling Point	117.7 °C at 760 mmHg	[8]
Density	1.123 g/cm ³	[8]
Flash Point	19.9 °C	[8]
pKa	Estimated 9-10. Fluorine substitution typically lowers the pKa of nearby amines by ~0.8 units. [6]	N/A
logP	Not experimentally determined. Fluorination can increase lipophilicity. [6]	N/A
Aqueous Solubility	Not experimentally determined. The hydrochloride salt is expected to be water-soluble. [10]	N/A
SMILES	NCC1CC(C1)F	[8]
InChIKey	GWULAFBJCARIIV- UHFFFAOYSA-N (Hydrochloride)	[7]

Workflow for Physicochemical Profiling in Drug Discovery

The systematic evaluation of physicochemical properties is a cornerstone of the hit-to-lead and lead optimization phases. The following workflow illustrates a logical sequence for characterizing novel chemical entities like **(3,3-Difluorocyclobutyl)methanamine** derivatives.





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